molecular formula C14H16N4O3S B2497573 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2177061-03-7

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No. B2497573
CAS RN: 2177061-03-7
M. Wt: 320.37
InChI Key: WNXJAUOLIFOOOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds like "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone" often involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired complex structure. A common approach includes the condensation of thiadiazole derivatives with piperidine and methoxypyridine moieties under specific conditions to form the target compound. These processes are meticulously designed to ensure high yield and purity of the product (Murthy & Shashikanth, 2012).

Molecular Structure Analysis

The molecular structure of this compound reveals its complexity, showcasing a combination of heterocyclic rings that include thiadiazole, piperidine, and pyridine derivatives. Structural analysis, such as X-ray diffraction studies, plays a crucial role in confirming the geometry, conformation, and overall architecture of the molecule. These studies highlight the spatial arrangement of atoms, the presence of functional groups, and their electronic interactions, which are pivotal in determining the compound's chemical behavior and reactivity (Prasad et al., 2018).

Chemical Reactions and Properties

The compound's reactivity is influenced by its functional groups and the electronic nature of the heterocycles present in its structure. It can undergo various chemical reactions, including nucleophilic substitution, condensation, and redox reactions, depending on the reacting partners and conditions. These reactions are foundational in further modifying the compound for potential applications in material science or medicinal chemistry (Karthik et al., 2021).

Scientific Research Applications

Synthesis and Structural Characterization

Compounds structurally related to "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone" have been synthesized and characterized, exploring their potential applications in medicinal chemistry. For instance, the synthesis of piperidinyl methanone derivatives and their evaluation for antimicrobial and antifungal activities have been reported. These compounds' structures are confirmed using spectral analysis, including IR, 1H NMR, and Mass spectra, demonstrating the wide range of synthetic methodologies applied to explore their biological potentials (Patel, Agravat, & Shaikh, 2011; Mallesha & Mohana, 2014).

Biological Activities

Several studies have focused on the biological activities of compounds with structural similarities, highlighting their potential in treating various diseases. These activities include:

  • Antimicrobial and Antifungal Properties : Compounds like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown promising in vitro antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Mallesha & Mohana, 2014).
  • Anticancer Activities : Research into the synthesis of various substituted methanone and thiadiazole derivatives has been conducted to explore their antiproliferative effects on cancer cells, indicating the potential for these compounds to act as anticancer agents (Syed, Ramappa, & Alegaon, 2013; Bhole & Bhusari, 2011).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields. This could include testing its efficacy as a GLS1 inhibitor and its potential use in the development of new pharmaceuticals .

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-20-12-11(3-2-6-15-12)13(19)18-7-4-10(5-8-18)21-14-17-16-9-22-14/h2-3,6,9-10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXJAUOLIFOOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine

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